
Ethyl 5-nitrobenzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-nitro-1-benzofuran-3-carboxylate is a chemical compound that belongs to the benzofuran family. . This compound is characterized by the presence of a benzofuran ring system substituted with a nitro group and an ethyl ester group, making it a valuable intermediate in organic synthesis and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-nitro-1-benzofuran-3-carboxylate typically involves the nitration of a benzofuran precursor followed by esterification. One common method involves the nitration of 1-benzofuran-3-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position. The resulting 5-nitro-1-benzofuran-3-carboxylic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield ethyl 5-nitro-1-benzofuran-3-carboxylate .
Industrial Production Methods
Industrial production of ethyl 5-nitro-1-benzofuran-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-nitro-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Ethyl 5-amino-1-benzofuran-3-carboxylate.
Substitution: Various substituted benzofuran derivatives.
Hydrolysis: 5-nitro-1-benzofuran-3-carboxylic acid.
Applications De Recherche Scientifique
Ethyl 5-nitro-1-benzofuran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents with anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It is used as a building block in the synthesis of more complex benzofuran derivatives.
Biological Studies: Researchers use it to study the biological activities of benzofuran compounds and their potential therapeutic applications.
Mécanisme D'action
The mechanism of action of ethyl 5-nitro-1-benzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, its biological activity is often related to the presence of the nitro group, which can undergo bioreduction to form reactive intermediates that interact with cellular targets. The benzofuran ring system can also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Ethyl 5-nitro-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives such as:
Ethyl 5-(3-nitrobenzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate: This compound has a similar structure but with additional substituents that may enhance its biological activity.
Ethyl 1-benzofuran-3-carboxylate: Lacks the nitro group, resulting in different chemical reactivity and biological properties.
The presence of the nitro group in ethyl 5-nitro-1-benzofuran-3-carboxylate makes it unique, as it can undergo specific reactions such as reduction and nucleophilic substitution, which are not possible with non-nitrated benzofuran derivatives .
Propriétés
Formule moléculaire |
C11H9NO5 |
|---|---|
Poids moléculaire |
235.19 g/mol |
Nom IUPAC |
ethyl 5-nitro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C11H9NO5/c1-2-16-11(13)9-6-17-10-4-3-7(12(14)15)5-8(9)10/h3-6H,2H2,1H3 |
Clé InChI |
SBJHGVJUTQDHDV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=COC2=C1C=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


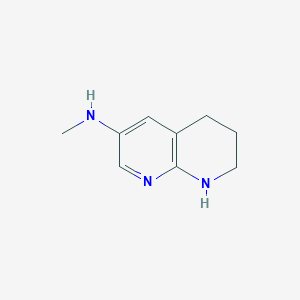

![2-[5-Chloro-2-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B15147915.png)
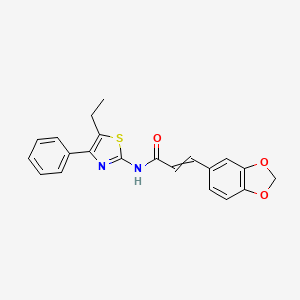
![5-{[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B15147924.png)
![4-{2-[(3-iodophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B15147925.png)
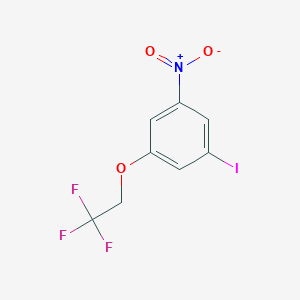
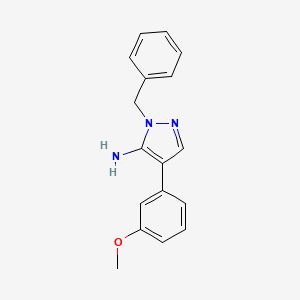
![[(3,4-Diethoxyphenyl)methyl]hydrazine](/img/structure/B15147937.png)
![(5E)-5-{[2-(2-methylpropoxy)phenyl]methylidene}-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15147944.png)
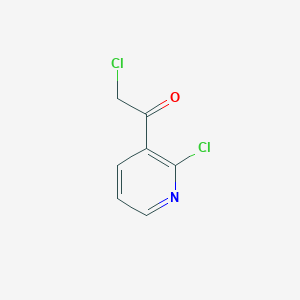

![N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B15147970.png)
![4-[[4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid](/img/structure/B15147976.png)
